2,4,5-Trimethyloxolan-3-amine
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Overview
Description
2,4,5-Trimethyloxolan-3-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a five-membered oxolane ring with three methyl groups attached at positions 2, 4, and 5, and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyloxolan-3-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2,4,5-trimethyloxolane with ammonia under controlled conditions can yield the desired amine. Another method involves the reductive amination of carbonyl compounds, where a carbonyl compound is first converted to an imine, which is then reduced to the amine using a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can produce a variety of substituted oxolanes.
Scientific Research Applications
2,4,5-Trimethyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyloxolan-3-amine involves its interaction with molecular targets and pathways within biological systems. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4,5-Trimethyloxolan-3-amine include other substituted oxolanes and amines, such as:
- 2,4,5-Trimethyloxolane
- 3-Amino-2,4,5-trimethylpentane
- 2,4,5-Trimethylpyrrolidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a five-membered oxolane ring with three methyl groups and an amine group. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4,5-trimethyloxolan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-4-5(2)9-6(3)7(4)8/h4-7H,8H2,1-3H3 |
InChI Key |
KTYSMWXLTWWJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1N)C)C |
Origin of Product |
United States |
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